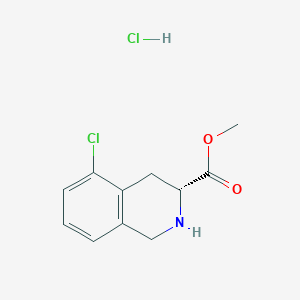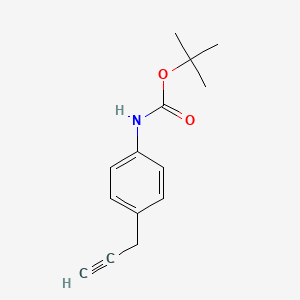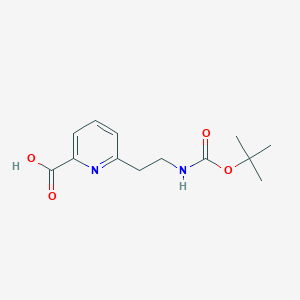
6-(2-((tert-Butoxycarbonyl)amino)ethyl)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-((tert-Butoxycarbonyl)amino)ethyl)picolinic acid is a chemical compound that features a picolinic acid core with a tert-butoxycarbonyl (Boc) protected aminoethyl group attached. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective Boc group, which can be selectively removed under specific conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-((tert-Butoxycarbonyl)amino)ethyl)picolinic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-((tert-Butoxycarbonyl)amino)ethyl)picolinic acid undergoes several types of chemical reactions:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Coupling Reactions: It can participate in peptide coupling reactions to form amide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Coupling: N,N’-diisopropylcarbodiimide (DIC), N,N’-diethylcarbodiimide (EDC), hydroxybenzotriazole (HOBt), N-hydroxysuccinimide (NHS).
Major Products
Deprotection: Removal of the Boc group yields the free amine.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Aplicaciones Científicas De Investigación
6-(2-((tert-Butoxycarbonyl)amino)ethyl)picolinic acid is used in various scientific research applications:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active peptides and proteins.
Medicine: It is involved in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(2-((tert-Butoxycarbonyl)amino)ethyl)picolinic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical reactions, such as peptide bond formation .
Comparación Con Compuestos Similares
Similar Compounds
- 6-((tert-Butoxycarbonyl)amino)picolinic acid
- 2-(tert-Butoxycarbonylamino)malonic acid
- N-(tert-Butoxycarbonyl)ethanolamine
Uniqueness
6-(2-((tert-Butoxycarbonyl)amino)ethyl)picolinic acid is unique due to its specific structure, which combines a picolinic acid core with a Boc-protected aminoethyl group. This combination allows for selective deprotection and subsequent reactions, making it a valuable intermediate in organic synthesis and peptide chemistry .
Propiedades
Fórmula molecular |
C13H18N2O4 |
|---|---|
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)14-8-7-9-5-4-6-10(15-9)11(16)17/h4-6H,7-8H2,1-3H3,(H,14,18)(H,16,17) |
Clave InChI |
ABKHMFJSFOQTOI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCC1=NC(=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



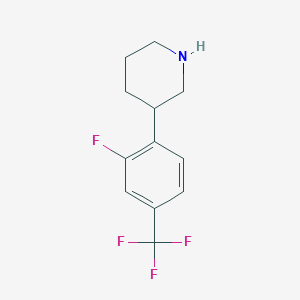
![1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13589870.png)
![1-[(Tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylicacid](/img/structure/B13589871.png)


![Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide](/img/structure/B13589881.png)
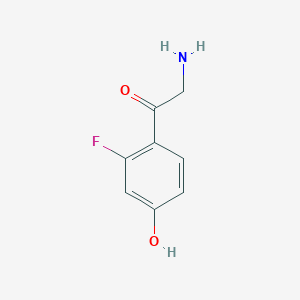

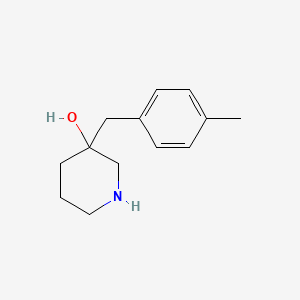
![1H-Imidazole-4-propanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B13589893.png)

